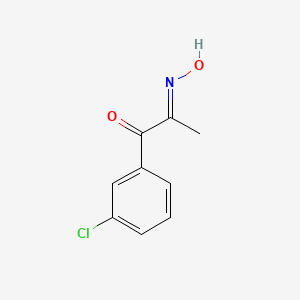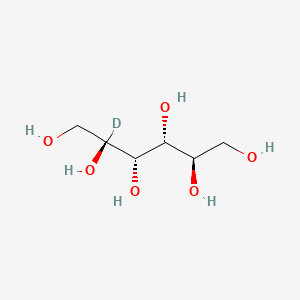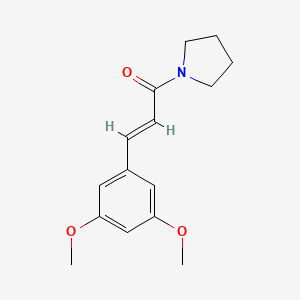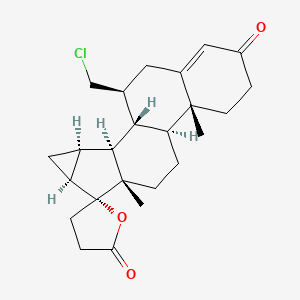![molecular formula C3H6O3 B583801 DL-[1,2,3-13C3]Glyceraldehyde CAS No. 478529-56-5](/img/structure/B583801.png)
DL-[1,2,3-13C3]Glyceraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-[1,2,3-13C3]Glyceraldehyde: is an isotopically labeled form of glyceraldehyde, where the carbon atoms at positions 1, 2, and 3 are replaced with the carbon-13 isotope. Glyceraldehyde is the simplest of all aldoses and plays a crucial role in various biochemical processes. The isotopic labeling makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DL-[1,2,3-13C3]Glyceraldehyde can be synthesized through the isotopic labeling of glyceraldehyde. One common method involves the use of carbon-13 labeled precursors in the synthesis process. The general preparation method includes synthesizing glyceraldehyde or performing isotope labeling after extraction from natural sources .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of isotopically labeled glyceraldehyde using advanced chemical techniques. This process ensures high purity and consistency, which are essential for its use in research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: DL-[1,2,3-13C3]Glyceraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyceric acid.
Reduction: It can be reduced to form glycerol.
Condensation: Under acidic conditions, it can undergo aldol condensation to form sugar-like molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: Glyceric acid.
Reduction: Glycerol.
Condensation: Sugar-like molecules and low-molecular-weight compounds.
Applications De Recherche Scientifique
DL-[1,2,3-13C3]Glyceraldehyde has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the biochemical processes involving glyceraldehyde and its derivatives.
Medicine: Used in metabolic studies to investigate diseases related to carbohydrate metabolism.
Industry: Employed in the synthesis of isotopically labeled compounds for various industrial applications
Mécanisme D'action
The mechanism of action of DL-[1,2,3-13C3]Glyceraldehyde involves its participation in various biochemical reactions. It acts as an intermediate in metabolic pathways such as glycolysis and the pentose phosphate pathway. The isotopic labeling allows researchers to track its movement and transformation within these pathways, providing insights into the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
DL-Glyceraldehyde: The non-labeled form of glyceraldehyde.
Dihydroxyacetone: An isomer of glyceraldehyde.
Glyceric acid: The oxidized form of glyceraldehyde.
Glycerol: The reduced form of glyceraldehyde
Uniqueness: DL-[1,2,3-13C3]Glyceraldehyde is unique due to its isotopic labeling, which makes it an invaluable tool in research. The carbon-13 labeling allows for precise tracking and analysis in metabolic studies, providing detailed insights that are not possible with non-labeled compounds .
Propriétés
IUPAC Name |
2,3-dihydroxy(1,2,3-13C3)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-VMIGTVKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]([13CH]=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.056 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)
![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B583741.png)
